molecular formula C₂₈H₂₅ClO₈ B1141114 [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate CAS No. 41881-07-6

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate

Cat. No.: B1141114
CAS No.: 41881-07-6
M. Wt: 525.95
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is a modified sugar derivative widely used in scientific research. This compound is particularly valuable in the study of carbohydrate chemistry, drug development, and glycosylation processes due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which can significantly affect protein function and stability.

Biochemical Pathways

The compound is involved in the glycoprotein biosynthesis pathway . Glycoproteins are proteins that have sugar molecules attached, which can influence their function, stability, and location within the cell. The downstream effects of this pathway can be vast, as glycoproteins play roles in numerous biological processes, including cell-cell interaction, immune response, and protein folding.

Result of Action

The molecular and cellular effects of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside’s action would largely depend on the specific glycoproteins being synthesized. Given its role in studying enzyme specificity, it could potentially influence the variety of glycoproteins produced within a cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate typically involves the protection of hydroxyl groups followed by selective chlorination. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 6 of the glucopyranoside ring. This is achieved using benzoyl chloride in the presence of a base such as pyridine . The next step involves the selective chlorination at the 4-position, which can be carried out using thionyl chloride or similar chlorinating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as azides or thiols.

    Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

    Azide Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside.

    Thiol Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-thio-alpha-D-glucopyranoside.

    Hydrolysis: Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside.

Scientific Research Applications

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives.

    Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.

    Industry: The compound is used in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
  • Methyl 2,3,6-tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside
  • Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Uniqueness

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is unique due to the presence of the chlorine atom at the 4-position, which allows for selective substitution reactions. This feature distinguishes it from other similar compounds and enhances its utility in synthetic and analytical applications .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIVKNTXZOYDEL-NRUNVSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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